N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Chemical Structure:
The compound (CAS 383135-47-5) features a thiazole core substituted with a 2,5-dichlorophenyl group at position 4 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-(ethanesulfonyl)phenyl group, contributing to its distinct physicochemical and biological properties .
Synthesis:
Synthesized via coupling reactions in dichloromethane (DCM), followed by mass-directed autopreparation (MDAP), yielding 37% as a white solid. Key steps include sulfonylation and cyclization to form the thiazole ring .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)15-10-13(20)5-8-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKMXLASKZBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic compound notable for its diverse biological activities. This compound belongs to the thiazole derivatives class, which are recognized for their potential in medicinal chemistry, particularly as antimicrobial, anti-inflammatory, and anticancer agents. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C16H14Cl2N2O2S
- Molecular Weight : 413.31966 g/mol
- IUPAC Name : this compound
- SMILES : Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4
Structural Features
The compound features a thiazole ring and a dichlorophenyl moiety, contributing to its biological activity. The presence of both a sulfonamide and a thiazole ring enhances its interaction with biological targets, offering stability and solubility advantages.
Antimicrobial Activity
Thiazole derivatives are often investigated for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. A notable study demonstrated that thiazole compounds could inhibit bacterial growth effectively, with some demonstrating potency comparable to standard antibiotics like norfloxacin .
Anticancer Properties
Research indicates that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies have reported that certain thiazole derivatives show promising anti-tumor activity with IC50 values in the low micromolar range . The presence of specific substituents on the phenyl rings has been linked to enhanced cytotoxicity. For example, electron-donating groups at certain positions on the phenyl ring significantly increase the compound's activity against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is crucial for developing new treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Phenyl Substituents : The presence of electron-donating groups increases activity; specific substitutions can lead to better binding affinities with target proteins.
- Sulfonamide Group : Contributes to solubility and interaction with biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against various cancer cell lines (e.g., HT29 and Jurkat cells), with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers tested several thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that this compound displayed comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C₂₅H₂₀Cl₂N₂O₃S₂ (MW: 547.47 g/mol) .
- IR and NMR data indicate characteristic peaks for sulfonyl (S=O, ~1095 cm⁻¹) and amide (N–H, ~2923 cm⁻¹) groups .
Structural Analogues
Thiazole-Based Acetamides
- Compound 13 (): Structure: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Key differences: Replaces the ethanesulfonyl group with a coumarin-linked thiazole.
Triazole-Based Analogues
Sulfonamide/Sulfonyl Derivatives
- N-{3,5-Dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl}-2-[4-(ethanesulfonyl)phenyl]acetamide (): Structure: Shares the ethanesulfonylphenyl group but includes a trifluoromethoxy substituent. Bioactivity: Not reported, but trifluoromethoxy groups often enhance metabolic stability .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
